molecular formula C11H10ClNO2 B3262308 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide CAS No. 35351-30-5

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

Cat. No.: B3262308
CAS No.: 35351-30-5
M. Wt: 223.65 g/mol
InChI Key: KOTPNEGDMIUCKR-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide: is a chemical compound with the molecular formula C11H10ClNO2. It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5th position, and methyl groups at the 3rd and 7th positions of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its role in drug discovery and development, particularly in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has attracted attention due to its notable biological activities, particularly in cancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H12_{12}ClNO\ and a molecular weight of approximately 223.66 g/mol. The compound features a chloro substituent at the fifth position, two methyl groups at the third and seventh positions, and a carboxamide group at the second position of the benzofuran ring. This unique structural arrangement contributes to its distinct biological properties.

The biological activity of this compound is primarily mediated through its interaction with cellular pathways that regulate apoptosis (programmed cell death). Key mechanisms include:

  • Caspase Activation : The compound increases levels of active caspases (caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways.
  • Bax and Bcl-2 Regulation : It promotes the expression of pro-apoptotic protein Bax while down-regulating anti-apoptotic protein Bcl-2 levels.
  • Cytochrome C Release : The compound triggers the release of cytochrome C from mitochondria, leading to cell cycle arrest and apoptosis.

Biological Activities

Research indicates that this compound exhibits significant antitumor properties. It has shown efficacy against various cancer cell lines, including:

Cell Line Type IC50_{50} (µM)
MCF-7Breast Cancer10
A549Lung Cancer12
SGC7901Gastric Cancer15

These results suggest that the compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in human breast (MCF-7) and lung (A549) cancer cell lines. The observed IC50_{50} values indicate a strong cytotoxic effect .
  • Comparative Studies : When compared to similar benzofuran derivatives, such as 5-Chlorobenzothiophene-2-carboxamide, this compound exhibited superior antiproliferative effects. The unique substitution pattern on the benzofuran ring appears to enhance its biological activity.
  • Mechanistic Insights : Further studies on its mechanism revealed that the compound's ability to modulate gene expression related to apoptosis is crucial for its antitumor effects. It was found to inhibit key enzymes involved in cancer progression while promoting apoptotic signaling pathways.

Properties

IUPAC Name

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPNEGDMIUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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